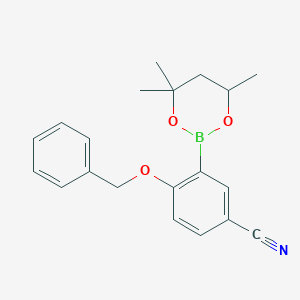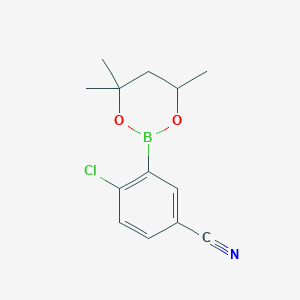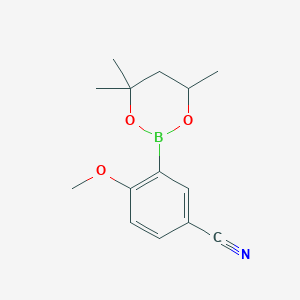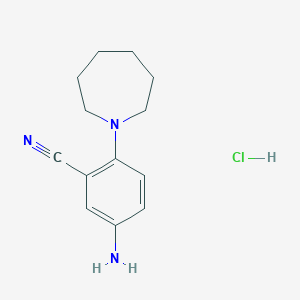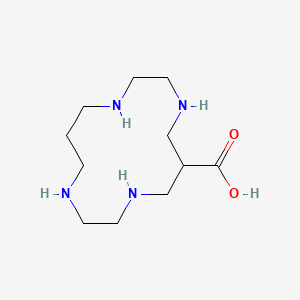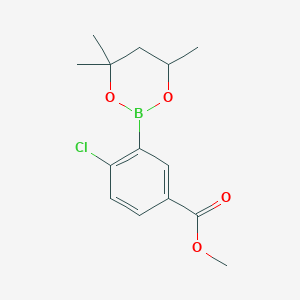
Methyl 4-chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate, or MCCTB, is a synthetic compound that has been used in scientific research for a variety of applications. It has been studied for its potential as a therapeutic agent, as a photochemical, and as a chemical reagent. MCCTB has a wide range of biochemical and physiological effects, and its versatility makes it an attractive option for laboratory experiments.
Scientific Research Applications
MCCTB has been used in scientific research for a variety of applications. It has been studied as a potential therapeutic agent for treating cancer, as a photochemical for imaging and photodynamic therapy, and as a chemical reagent for organic synthesis reactions. It has been used to study the effects of oxidative stress and inflammation, as well as to examine the mechanisms of action of various drugs.
Mechanism of Action
The mechanism of action of MCCTB is not yet fully understood. It is thought to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It is also believed to affect the expression of certain genes, such as those involved in inflammation and oxidative stress.
Biochemical and Physiological Effects
MCCTB has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, as well as the ability to inhibit the growth of cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines and to inhibit the activity of certain enzymes involved in the metabolism of drugs.
Advantages and Limitations for Lab Experiments
MCCTB has several advantages for laboratory experiments. It is relatively easy to synthesize, and it has a wide range of biochemical and physiological effects. Additionally, it can be used in a variety of applications, such as in imaging and photodynamic therapy. However, it is important to note that the mechanism of action of MCCTB is not yet fully understood, so its use in laboratory experiments should be done with caution.
Future Directions
There are several potential future directions for MCCTB. It could be used to study the effects of oxidative stress and inflammation in more detail, as well as to examine the mechanisms of action of various drugs. Additionally, it could be used to develop new therapeutic agents for the treatment of cancer and other diseases. Finally, it could be used to develop new photochemical and chemical reagents for use in organic synthesis reactions.
Synthesis Methods
MCCTB is synthesized by reacting 4-chlorobenzoic acid with 4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl in a two-step process. The first step involves the formation of a dioxaborinan-2-yl ester, which is then hydrolyzed in the second step to form MCCTB. The reaction is typically carried out in aqueous solution at a pH of 7.0 to 8.0 and a temperature of 25°C to 30°C.
properties
IUPAC Name |
methyl 4-chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BClO4/c1-9-8-14(2,3)20-15(19-9)11-7-10(13(17)18-4)5-6-12(11)16/h5-7,9H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTAEVXNRQRNNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=C(C=CC(=C2)C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



